molecular formula C21H36N2 B1215802 Irehdiamine A CAS No. 3614-57-1

Irehdiamine A

Cat. No. B1215802
CAS RN: 3614-57-1
M. Wt: 316.5 g/mol
InChI Key: XDELLWIDOQOKHV-YZXCLFAISA-N
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Description

Irehdiamine A is an alkaloid, which can be considered an “antibiotic” in a broad sense . It is one of many steroidal alkaloids isolated from plants of the family Apocyanaceae .


Synthesis Analysis

The synthesis of Irehdiamine A involves a series of reactions. Goutarel and his collaborators at the Institut de Chimie des Substances Naturelles du C.N.R.S., Gif-sur-Yvette, France, have worked on the isolation, identification, and partial syntheses of many of these steroidal compounds .


Molecular Structure Analysis

The molecular structure of Irehdiamine A is complex and detailed analysis would require advanced techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .


Chemical Reactions Analysis

The chemical reactions involving Irehdiamine A are complex and would require a systematic approach to reactive chemical analysis . This would involve understanding the process chemistry mechanisms and conditions under which chemical reactive hazards can appear .

Scientific Research Applications

Traditional Knowledge in Medicinal Plants

Network Pharmacology and Traditional Medicines

The study of Moringa oleifera seeds (MOS) via network pharmacology exemplifies how traditional medicines can be scientifically evaluated. By identifying bioactive compounds and their targets, this approach could be applied to explore the mechanism of compounds like Irehdiamine A. The study reveals how traditional medicinal plants contain a complex array of components that interact with multiple biological pathways, offering insights into their potential therapeutic uses (Huang et al., 2020).

Single-Subject Experimental Research

While not directly related to Irehdiamine A, single-subject experimental research methods are vital in evaluating the effectiveness of compounds in behavioral, educational, and psychological contexts. This approach could be instrumental in assessing the impact of specific compounds like Irehdiamine A on individual subjects, particularly in specialized therapeutic settings (Rakap, 2015).

Bioinformatics in Influenza Virus Research

In the context of antiviral research, bioinformatics resources like the Influenza Research Database (IRD) provide comprehensive data and analysis tools. This kind of database could be used to study the potential antiviral properties of compounds like Irehdiamine A, offering insights into their effectiveness against specific viral strains (Zhang et al., 2016).

Disaster Research Response

The NIH Disaster Research Response (DR2) Project illustrates the importance of integrating scientific research into response and recovery efforts during disasters. While not directly related to Irehdiamine A, this approach underlines the significance of applying scientific research in real-world crises, which could include the use of specific medicinal compounds in disaster scenarios (Miller & Birnbaum, 2015).

Implementation Research in Global Health

Implementation research (IR) in the context of global health challenges, such as HIV, emphasizes the practical application of scientific research. This perspective is essential for translating the potential benefits of compounds like Irehdiamine A into real-world healthcare settings, ensuring that effective interventions reach those who need them most (Geng et al., 2019).

Safety And Hazards

The safety and hazards associated with Irehdiamine A would need to be assessed through a systematic approach to identify workplace hazards and risks . This would involve collecting and reviewing information about the hazards present or likely to be present in the workplace .

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-aminoethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19H,5-12,22-23H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDELLWIDOQOKHV-YZXCLFAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925552
Record name Pregn-5-ene-3,20-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irehdiamine A

CAS RN

3614-57-1, 12645-44-2
Record name (3β,20S)-Pregn-5-ene-3,20-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irehdiamine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irehdiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-5-ene-3,20-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
S Silver, L Wendt, P Bhattacharyya - Mechanism of Action of Antimicrobial …, 1975 - Springer
… Synthese des quatre diamino-3,20 pregnene-5: irehdiamine-A et stereoisomeres. Etude … of polyriboinosinic acid induced by a steroidal diamine, irehdiamine A. Biochem. Biophys. …
Number of citations: 4 link.springer.com
JM Saucier - Biochemistry, 1977 - ACS Publications
… ABSTRACT: The binding of two diamino steroids, irehdiamine A and … The binding constant of irehdiamine A decreases as a … A is slightly smaller than that of irehdiamine A. Entropy is the …
Number of citations: 31 pubs.acs.org
S Silver, E Levine - Biochemical and Biophysical Research …, 1968 - Elsevier
… OF ESCHERICHIA COLI INDUCED BY A STEROIDAL DIAMINE, IREHDIAMINE A Simon Silver and Elaine Levine … diamines such as irehdiamine A (IDA) as a class of potentially …
Number of citations: 14 www.sciencedirect.com
N Dattagupta, M Hogan… - Proceedings of the …, 1978 - National Acad Sciences
… on the complex of the diamino steroid irehdiamine A with DNA. The results are consistent with … The diamino steroid irehdiamine A (IDA, pregn-5-ene3f,20a-diamine) binds to DNA under …
Number of citations: 51 www.pnas.org
MJ Waring, JW Chisholm - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1972 - Elsevier
… irehdiamine A molecule of 5.1+1.4 and 4.74-1.5 . The uncoiling effect of irehdiamine A is … out any simple intercalation-type model for the interaction between irehdiamine A and DNA. …
Number of citations: 48 www.sciencedirect.com
LW Wendt - Biochemical and Biophysical Research …, 1970 - Elsevier
Lowering the incubation temperature reduces the rate of loss of potassium from cells of Escherichia coli produced by a given concentration of the steroidal diamine, Irehdiamine A. This …
Number of citations: 6 www.sciencedirect.com
M Waring - Journal of molecular biology, 1970 - Elsevier
… for closed circles in the presence of irehdiamine A has raised the question whether this type … In fact, the irehdiamine A data (Fig. 9) are readily explicable on this basis using the models …
Number of citations: 004 www.sciencedirect.com
P Lefresne, JM Saucier, C Paoletti - Biochemical and Biophysical Research …, 1967 - Elsevier
It has been shown (Mahler, HR et al., 1966) that a steroidal diamine, irehdiamine A,(IDA), diamino 3 B-20 a pregnene 5, interacts with deoxyribonucleic acid (DNA). Some parameters of …
Number of citations: 12 www.sciencedirect.com
H Hoellinger, NH Nam, L Pichat - Bulletin de la Societe Chimique de …, 1975 - inis.iaea.org
… [en] [4- 14 C]-3-epi-irehdiamine A (specific activity=19mCi/mM) is stereospecifically prepared from either [4- 14 C]-pregnenolone or [4- 14 C]-3β-trimethylsilyloxy-pregna-3,5-diene-20-one …
Number of citations: 1 inis.iaea.org
HP Hsieh, JG Muller, CJ Burrows - Journal of the American …, 1994 - ACS Publications
… The naturally occurring steroidal diamines such as irehdiamine A, malouetine, dipyrandium, and chonemorphine bearing ammonium groups at C3 and C17 (or the adjacent carbon, C20…
Number of citations: 81 pubs.acs.org

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